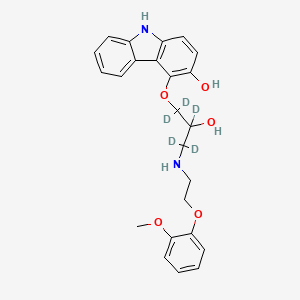
3-Hydroxy Carvedilol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Carvedilol-d5 is a deuterated form of 3-Hydroxy Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension. The deuterated form, this compound, is often used in scientific research due to its stability and unique properties .
Méthodes De Préparation
The synthesis of 3-Hydroxy Carvedilol-d5 involves several steps:
Starting Material: The synthesis begins with 4-hydroxy carbazole.
Epichlorohydrin Reaction: 4-hydroxy carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at a temperature of 10-15°C.
Amination: The intermediate is then reacted with 2-(2-methoxyphenoxy)ethanamine to form Carvedilol.
Deuteration: The final step involves replacing the hydrogen atoms at the 3-OH position with deuterium to obtain this compound.
Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity through the use of advanced techniques and equipment.
Analyse Des Réactions Chimiques
3-Hydroxy Carvedilol-d5 undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent compound, Carvedilol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Hydroxy Carvedilol-d5 is widely used in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxy Carvedilol-d5 is similar to that of Carvedilol. It acts as a beta-adrenergic antagonist, inhibiting the action of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure . Additionally, it has antioxidant properties that protect against oxidative stress .
Comparaison Avec Des Composés Similaires
3-Hydroxy Carvedilol-d5 is unique due to its deuterated nature, which provides greater stability and allows for more precise analytical measurements. Similar compounds include:
Carvedilol: The parent compound, used for treating heart failure and hypertension.
O-desmethyl Carvedilol: Another metabolite of Carvedilol with similar pharmacological properties.
4-Hydroxyphenyl Carvedilol: A metabolite with distinct biological activities.
These compounds share similar structures and pharmacological effects but differ in their metabolic pathways and specific interactions within the body.
Propriétés
Formule moléculaire |
C24H26N2O5 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D |
Clé InChI |
RWDSIYCVHJZURY-SUTULTBBSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC2=C1C3=CC=CC=C3N2)O)O)NCCOC4=CC=CC=C4OC |
SMILES canonique |
COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















